molecular formula C16H13BrFNO B5196614 (2E)-1-(4-bromophenyl)-3-[(2-fluoro-5-methylphenyl)amino]prop-2-en-1-one CAS No. 6367-73-3

(2E)-1-(4-bromophenyl)-3-[(2-fluoro-5-methylphenyl)amino]prop-2-en-1-one

Cat. No.: B5196614
CAS No.: 6367-73-3
M. Wt: 334.18 g/mol
InChI Key: OGDOOBPUTGMUET-CMDGGOBGSA-N
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Description

(2E)-1-(4-bromophenyl)-3-[(2-fluoro-5-methylphenyl)amino]prop-2-en-1-one: is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(4-bromophenyl)-3-[(2-fluoro-5-methylphenyl)amino]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 2-fluoro-5-methylaniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways involved in disease progression is of particular interest.

Industry: In the materials science field, the compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of (2E)-1-(4-bromophenyl)-3-[(2-fluoro-5-methylphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the signaling pathways and cellular responses.

Comparison with Similar Compounds

  • 4-Bromo-2-fluoro-1-nitrobenzene
  • 4-Methoxyphenethylamine
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Comparison: Compared to these similar compounds, (2E)-1-(4-bromophenyl)-3-[(2-fluoro-5-methylphenyl)amino]prop-2-en-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the amino group, allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(2-fluoro-5-methylanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFNO/c1-11-2-7-14(18)15(10-11)19-9-8-16(20)12-3-5-13(17)6-4-12/h2-10,19H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDOOBPUTGMUET-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)F)N/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367587
Record name ZINC00269227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6367-73-3
Record name ZINC00269227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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